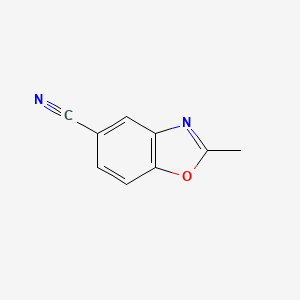

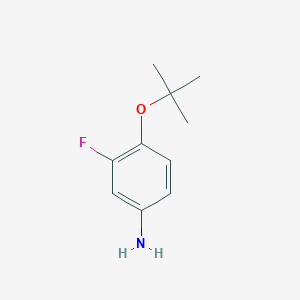

4-tert-Butoxy-3-fluoroaniline

Overview

Description

4-tert-Butoxy-3-fluoroaniline is a chemical compound used for proteomics research . It has a molecular formula of C10H14FNO and a molecular weight of 183.22 .

Molecular Structure Analysis

The molecular structure of 4-tert-Butoxy-3-fluoroaniline has been determined by various methods including X-ray diffraction and density functional theory (DFT) calculations .Chemical Reactions Analysis

While specific chemical reactions involving 4-tert-Butoxy-3-fluoroaniline are not detailed in the available resources, it has been used in the synthesis of poly(4-tert-butoxystyrene) and poly(4-tert-butoxy-.alpha.-methylstyrene) .Physical And Chemical Properties Analysis

4-tert-Butoxy-3-fluoroaniline has a molecular formula of C10H14FNO and a molecular weight of 183.22 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Proteomics Research

4-tert-Butoxy-3-fluoroaniline: is utilized in proteomics research due to its role in protein characterization and identification. This compound is often used as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the understanding of protein structure and function .

Fluorous Chemistry

In the field of sustainable fluorous chemistry, 4-tert-Butoxy-3-fluoroaniline serves as a precursor for synthesizing fluorous ethers with nonafluoro-tert-butoxy groups. These compounds are valuable for their unique phase-separation properties, which are exploited in liquid-liquid extraction processes and in the heterogenization of homogeneous catalysts .

Polymer Chemistry

This chemical is instrumental in the controlled ring-opening polymerization of N-carboxyanhydrides, leading to well-defined peptoid-based polyacids. These polymers are significant for constructing peptidomimetic supramolecular assemblies with stimuli-responsive properties, which have potential applications in drug delivery systems .

Synthesis of Fluorous Ethers

4-tert-Butoxy-3-fluoroaniline: is involved in the synthesis of various fluorous ethers, which are compounds characterized by their ability to form a separate phase when mixed with non-fluorous organic compounds. This property is particularly useful in creating biphasic systems for catalysis and separation techniques .

Development of Supramolecular Assemblies

The compound’s derivatives are used to create supramolecular assemblies that mimic the structure of natural peptides. These assemblies can be designed to respond to environmental stimuli, making them useful in the development of smart materials and sensors .

Environmental Impact Studies

Research involving 4-tert-Butoxy-3-fluoroaniline also extends to environmental impact studies. Its derivatives are examined for their partition coefficients and toxicity, which are critical parameters in assessing the environmental fate and impact of fluorous compounds .

Mechanism of Action

Target of Action

The specific targets would depend on the exact structure and properties of the compound .

Mode of Action

It is known that anilines can undergo various chemical reactions, including electrophilic substitution and oxidation . The fluoro and butoxy groups on the aniline ring may influence these reactions, potentially leading to unique interactions with its targets .

Biochemical Pathways

The presence of the fluoro and butoxy groups may alter the compound’s involvement in these pathways .

Pharmacokinetics

The compound’s molecular weight (18322 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

Anilines and their derivatives can have various effects at the molecular and cellular level, depending on their specific structure and the targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-tert-Butoxy-3-fluoroaniline. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

3-fluoro-4-[(2-methylpropan-2-yl)oxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQNVLMXQIDZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

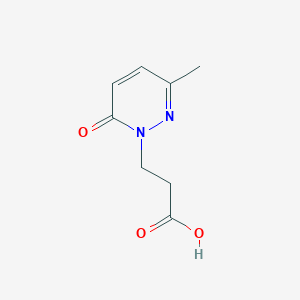

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

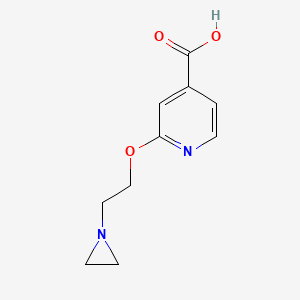

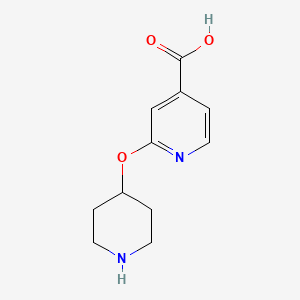

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1386461.png)

![5-(2-furyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1386473.png)

![2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1386481.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)